(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol
Description
Properties
IUPAC Name |
[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWSENUTGPBKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594823 | |
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937604-12-1 | |
| Record name | {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol typically involves:
- Formation of the 4-benzylpiperazine intermediate.
- Introduction of the ethoxy linker via nucleophilic substitution or alkylation.
- Attachment of the phenylmethanol moiety, often through reduction or functional group transformation.
This approach ensures the correct connectivity and functional group placement essential for the target compound.
Preparation of 4-Benzylpiperazine Intermediate
The 4-benzylpiperazine unit is commonly prepared by benzylation of piperazine under controlled conditions:
- Reagents: Piperazine and benzyl chloride or benzyl bromide.
- Conditions: Typically, the reaction is carried out in an aprotic solvent such as acetonitrile or dichloromethane, with a base like potassium carbonate to scavenge the released acid.
- Outcome: Selective mono-benzylation at the 4-position of piperazine is achieved, yielding 4-benzylpiperazine.
This intermediate is crucial as it provides the nitrogen nucleophile for subsequent alkylation steps.
Attachment of the Phenylmethanol Group
The phenylmethanol moiety is introduced or revealed by reduction of a corresponding aldehyde or ketone precursor:
- Reduction Agents: Sodium borohydride or lithium aluminum hydride are commonly employed to reduce aromatic aldehydes or ketones to the corresponding benzyl alcohol.
- Reaction Conditions: Typically performed in methanol or ethanol at low temperatures to control reactivity.
- Purification: The product is purified by crystallization or chromatography to obtain high purity (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol.
Representative Preparation Method (Stepwise)
| Step | Reactants | Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Piperazine + Benzyl chloride | Acetonitrile, K2CO3, reflux | 4-Benzylpiperazine | ~85-90 |
| 2 | 4-Benzylpiperazine + Ethylene chlorohydrin | Potassium tert-butoxide, THF, RT | 4-(2-(4-Benzylpiperazin-1-yl)ethoxy) derivative | ~90 |
| 3 | Aromatic aldehyde precursor | NaBH4, MeOH, 0-5°C | (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol | ~80-85 |
Note: Yields are approximate and based on related literature and patent data.
Alternative Synthetic Routes and Considerations
- Reductive Amination: Some methods employ reductive amination of aldehyde intermediates with piperazine derivatives using sodium cyanoborohydride in methanol, providing an alternative route to the benzylpiperazine linkage.
- Continuous Monitoring: Industrial scale synthesis may require continuous monitoring and controlled addition of reactants to optimize yields and reduce by-products, especially during alkylation steps.
- Purification Techniques: Crystallization, membrane separation, and chromatographic methods are used to purify intermediates and final products, ensuring pharmaceutical-grade purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Solvent for benzylation | Acetonitrile, DCM | Aprotic solvents preferred |
| Base for alkylation | K2CO3, KOtBu, NaH | Strong bases to generate nucleophiles |
| Temperature range | 0°C to reflux | Controlled to optimize selectivity |
| Reducing agent | NaBH4, LiAlH4 | For aldehyde/ketone reduction |
| Reaction time | 2-24 hours | Depending on step and scale |
| Yield range | 80-90% per step | High efficiency with optimized conditions |
Research Findings and Industrial Relevance
- The preparation methods described are consistent with those used in pharmaceutical intermediate synthesis, emphasizing high yield, selectivity, and scalability.
- Patents highlight the importance of reagent addition control and reaction monitoring to improve industrial feasibility.
- The compound’s synthesis is foundational for derivatives with biological activity, such as antimicrobial and antifungal agents, underscoring the need for robust preparation protocols.
Chemical Reactions Analysis
Types of Reactions
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol include:
- (4-(2-(4-Phenylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenyl)methanol
- (4-(2-(4-Ethylpiperazin-1-yl)ethoxy)phenyl)methanol
Uniqueness
The uniqueness of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol, often referred to in the literature as a derivative of benzylpiperazine, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with phenolic compounds. The structure features a benzylpiperazine moiety linked to an ethoxy-substituted phenyl group, which is critical for its biological activity.
Antitumor Activity
Recent studies have identified (4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)methanol and its analogs as promising candidates for anticancer therapy. Notably, a study highlighted the synthesis of N-methyl-quinazolin-4-amines, which include this compound as a significant component. These derivatives exhibited potent antiproliferative activity against various cancer cell lines, with IC50 values ranging from 0.029 to 0.147 µM across four different types of cancer cells (e.g., HepG2, MCF-7) .
Mechanism of Action:
- Cell Cycle Arrest: The compound was shown to induce G2/M phase arrest in the cell cycle, which is crucial for halting cancer cell proliferation.
- Apoptosis Induction: It triggered apoptotic pathways as evidenced by indirect immunofluorescence staining that indicated anti-tubulin properties.
Efficacy in Vivo:
In xenograft models using HepG2 cells, the compound significantly inhibited tumor growth without notable weight loss in subjects, suggesting a favorable therapeutic index .
Case Studies and Experimental Findings
Q & A
Basic: What are the common synthetic routes for (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol, and what key reaction conditions should be considered?
The synthesis typically involves multi-step reactions starting with functionalized aromatic precursors. Key steps include:
- Nucleophilic substitution : Introducing the ethoxy-piperazine moiety via coupling of 4-benzylpiperazine with a bromo- or chlorophenol derivative under reflux in aprotic solvents (e.g., DMF or THF) .
- Hydroxyl group protection/deprotection : Protecting the methanol group during reactive steps (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions .
- Reduction/Oxidation : Controlled reduction of ketones or aldehydes to alcohols using NaBH₄ or LiAlH₄, ensuring stoichiometric precision to avoid over-reduction .
Critical conditions include inert atmospheres (N₂/Ar), temperature control (e.g., 0–80°C), and catalysts like K₂CO₃ for substitution reactions .
Basic: How can researchers characterize the purity and structural integrity of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol using chromatographic and spectroscopic methods?
- HPLC/LCMS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% formic acid) resolve impurities. LCMS (ESI+) confirms molecular ions (e.g., m/z 385 [M+H]⁺) .
- NMR : ¹H/¹³C NMR identifies key signals: aromatic protons (δ 6.8–7.4 ppm), piperazine CH₂ (δ 2.5–3.5 ppm), and methoxy/methanol groups (δ 3.6–4.2 ppm) .
- Pharmacopeial Standards : USP guidelines for water content (<5.0%) and residual solvents via Karl Fischer titration or GC .
Advanced: What structural analogs of this compound have been studied, and how do modifications to the benzylpiperazine or ethoxy-phenyl groups affect biological activity?
- Piperazine Modifications : Replacing benzyl with 4-chlorobenzyl (as in Hydroxyzine analogs) increases receptor affinity but may reduce solubility .
- Ethoxy-Phenyl Adjustments : Introducing electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhances metabolic stability, while hydroxylation at the para position improves hydrogen-bonding potential .
- Methanol Substitution : Converting -CH₂OH to -COOH (via oxidation) alters pharmacokinetics, as seen in benzenesulfonamide derivatives with improved bioavailability .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of aerosols/dust .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and administer oxygen if needed. Contaminated waste must be segregated and disposed via certified facilities .
Advanced: How can contradictory data on reactivity or biological activity be resolved through systematic experimental design?
- Controlled Replicates : Perform triplicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to assess reproducibility .
- Cross-Validation : Compare HPLC retention times and LCMS spectra with reference standards to confirm compound identity .
- Dose-Response Studies : Evaluate biological activity across a concentration gradient (e.g., 1 nM–100 µM) to identify optimal efficacy windows, minimizing off-target effects .
Advanced: What are the potential research applications of this compound in medicinal chemistry and biochemical studies?
- Receptor Binding Studies : The benzylpiperazine moiety targets serotonin (5-HT) and dopamine receptors, useful in neuropharmacology .
- Prodrug Development : The methanol group can be esterified for controlled release, as demonstrated in sulfonamide-based therapeutics .
- Enzyme Inhibition : Structural analogs inhibit cytochrome P450 enzymes, enabling drug-drug interaction studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
